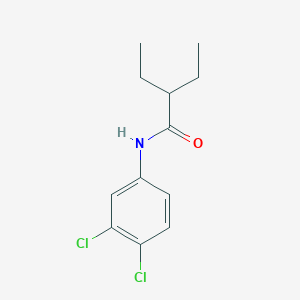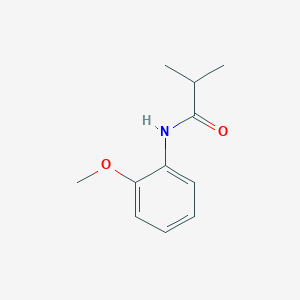
N-(2-methoxyphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-methylpropanamide, commonly known as Mexiletine, is a class IB anti-arrhythmic drug used to treat various cardiac arrhythmias. It was first synthesized in the 1970s and has since been used in clinical settings to treat ventricular tachycardia, ventricular fibrillation, and other arrhythmias.
Wissenschaftliche Forschungsanwendungen
Mexiletine has been extensively studied for its anti-arrhythmic properties, but it has also shown potential for other medical conditions. Mexiletine has been shown to be effective in treating painful diabetic neuropathy, which is a common complication of diabetes. It has also been studied for its potential use in treating myotonic dystrophy, a genetic disorder that affects muscle function.
Wirkmechanismus
Mexiletine works by blocking sodium channels in the heart, which reduces the excitability of cardiac cells and prevents abnormal electrical activity. This mechanism of action is similar to other class IB anti-arrhythmic drugs, such as lidocaine and phenytoin.
Biochemical and Physiological Effects:
Mexiletine has been shown to have a number of biochemical and physiological effects, including reducing the duration and amplitude of action potentials in cardiac cells, decreasing the refractory period, and slowing conduction velocity. Mexiletine also has a mild negative inotropic effect, which means it reduces the force of contraction of the heart.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Mexiletine in lab experiments is that it has a well-established mechanism of action and has been extensively studied for its anti-arrhythmic properties. However, Mexiletine can also have off-target effects, which can make it difficult to interpret experimental results. Mexiletine is also relatively expensive compared to other drugs used in lab experiments.
Zukünftige Richtungen
There are several future directions for Mexiletine research. One area of interest is exploring its potential use in treating other medical conditions, such as myotonic dystrophy and painful diabetic neuropathy. Mexiletine has also been studied for its potential use in treating cardiac arrhythmias in pediatric patients. Another area of interest is developing new formulations of Mexiletine that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, Mexiletine could be used as a tool to study the role of sodium channels in cardiac function and arrhythmias.
Synthesemethoden
Mexiletine is synthesized through a multi-step process, starting with the reaction of 2-methoxybenzoyl chloride with 2-methylpropan-1-amine to form N-(2-methoxybenzoyl)-2-methylpropan-1-amine. This intermediate is then reduced with sodium borohydride to form N-(2-methoxyphenyl)-2-methylpropanamide, which is the final product.
Eigenschaften
CAS-Nummer |
71182-38-2 |
|---|---|
Produktname |
N-(2-methoxyphenyl)-2-methylpropanamide |
Molekularformel |
C11H15NO2 |
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H15NO2/c1-8(2)11(13)12-9-6-4-5-7-10(9)14-3/h4-8H,1-3H3,(H,12,13) |
InChI-Schlüssel |
QQWSAAPKMNOLQL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC=C1OC |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=CC=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






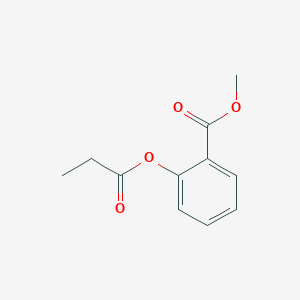
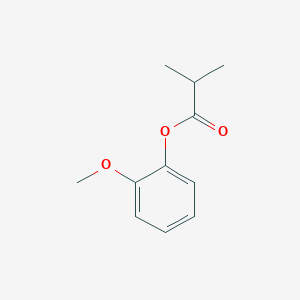
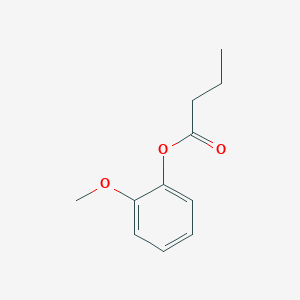
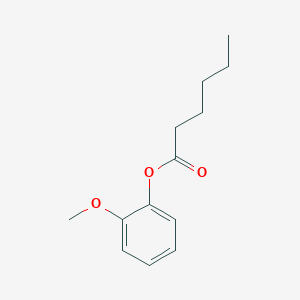
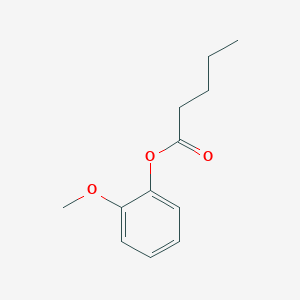
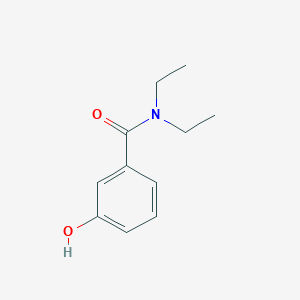
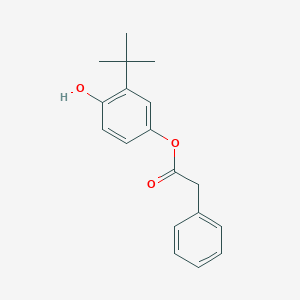
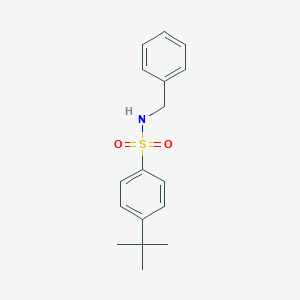
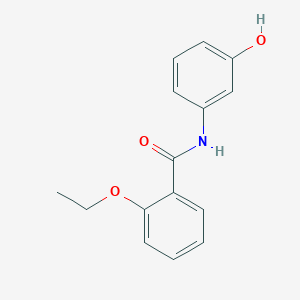
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
